2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring attached to a spirocyclic structure, which is known for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the pyridine moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are often elucidated through techniques like molecular docking and dynamics simulations .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)propanone
- 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)butanone
Uniqueness
What sets 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone apart from similar compounds is its specific spirocyclic structure, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2,8-diazaspiro[4.5]decan-8-yl)-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-14(10-13-2-1-6-16-11-13)18-8-4-15(5-9-18)3-7-17-12-15/h1-2,6,11,17H,3-5,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCIRBLFBKOVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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